molecular formula C26H28O6 B1248562 3-Methoxyterprenin

3-Methoxyterprenin

Cat. No. B1248562
M. Wt: 436.5 g/mol
InChI Key: DRMJSVKKPZSZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxyterprenin is a natural product found in Aspergillus candidus with data available.

Scientific Research Applications

Exposure to Benzophenone-3 and Reproductive Toxicity

Benzophenone-3 (BP-3), which is structurally similar to phenolic compounds like 3-Methoxyterprenin, has been studied for its impact on reproductive health. In humans, high levels of BP-3 exposure were linked to variations in birth weight and gestational age. Animal studies indicated a decline in reproductive metrics such as egg production and testosterone levels, suggesting BP-3's endocrine-disrupting effects (Ghazipura et al., 2017).

Dopamine Metabolism and Drug Interactions

Research on 3-methoxytyramine, a dopamine metabolite, provides insights into how drugs interact with the dopaminergic system. Changes in 3-methoxytyramine levels in the rat striatum indicated functional activity of dopaminergic neurons, influenced by various drugs (Di Giulio et al., 1978).

Neurosteroid Receptors and Neurite Outgrowth

Pregnenolone and its analogs, including 3beta-methoxypregnenolone (similar to 3-Methoxyterprenin), bind to microtubule-associated protein 2 (MAP2), influencing microtubule polymerization and neurite outgrowth in nerve cells (Fontaine-Lenoir et al., 2006).

3-Methoxybenzamide and Bacterial Cell Division

3-Methoxybenzamide (3-MBA), an inhibitor of ADP-ribosyltransferase, notably impacts bacterial cell division, specifically targeting the cell division system involving FtsZ protein in Bacillus subtilis. This research suggests a potential application in controlling bacterial growth (Ohashi et al., 1999).

Epigenetic Transgenerational Inheritance of Adult-Onset Disease

Studies on methoxychlor, a pesticide, revealed its potential in promoting the epigenetic transgenerational inheritance of diseases. This pesticide led to increased incidences of kidney and ovary diseases, obesity, and changes in DNA methylation patterns in rats. These findings highlight the long-term consequences of certain chemicals on health across generations (Manikkam et al., 2014).

properties

Product Name

3-Methoxyterprenin

Molecular Formula

C26H28O6

Molecular Weight

436.5 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2,5-dimethoxy-6-[3-methoxy-4-(3-methylbut-2-enoxy)phenyl]phenol

InChI

InChI=1S/C26H28O6/c1-16(2)12-13-32-21-11-8-18(14-22(21)29-3)24-23(30-4)15-20(26(31-5)25(24)28)17-6-9-19(27)10-7-17/h6-12,14-15,27-28H,13H2,1-5H3

InChI Key

DRMJSVKKPZSZSW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1)C2=C(C=C(C(=C2O)OC)C3=CC=C(C=C3)O)OC)OC)C

synonyms

3-methoxyterprenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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